(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Description
The compound “(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid” is a highly complex pentacyclic diterpenoid derivative. Key structural features include:
- Core framework: A pentacyclo[9.3.2.15,8.01,10.02,8]heptadecane system, which defines its rigid polycyclic backbone.
- Substituents: A dideuteriomethylidene group (C=CD₂) at position 6, enhancing isotopic stability for metabolic studies. A methyl group at position 11 and a carboxylic acid at position 9, critical for intermolecular interactions and solubility.
- Stereochemistry: Eight defined stereocenters (1R,2R,5R,8R,9S,10R,11S,12R,13S), which dictate its three-dimensional conformation and biological activity.
Properties
Molecular Formula |
C19H24O6 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O6/c1-8-5-18-6-9(8)3-4-11(18)19-7-10(20)14(21)17(2,16(24)25-19)13(19)12(18)15(22)23/h9-14,20-21H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,14+,17+,18+,19-/m1/s1/i1D2 |
InChI Key |
IGZIQAJJXGRAJF-LHPICALQSA-N |
Isomeric SMILES |
[2H]C(=C1C[C@]23C[C@H]1CC[C@H]2[C@]45C[C@@H]([C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H] |
Canonical SMILES |
CC12C3C(C45CC(CCC4C3(CC(C1O)O)OC2=O)C(=C)C5)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid involves multiple steps, including the introduction of deuterium atoms and the formation of the pentacyclic structure. The synthetic route typically starts with a precursor molecule that undergoes a series of reactions such as hydrogenation, deuteration, and cyclization under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and pressures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a model molecule to study stereochemistry and reaction mechanisms.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The presence of deuterium atoms can influence the compound’s stability and reactivity, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Gibberellic Acid (GA3)
Molecular Formula : C₁₉H₂₂O₆
Key Structural Differences :
- Ring System : GA3 shares a pentacyclic backbone but differs in ring connectivity (pentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸] vs. the target compound’s pentacyclo[9.3.2.15,8.01,10.02,8]).
- Substituents: GA3 lacks the dideuteriomethylidene group but includes a non-deuterated methylene (=CH₂) at position 4. Hydroxyl groups at positions 5 and 12 (vs. 12 and 13 in the target compound).
- Bioactivity : GA3 is a well-characterized plant growth hormone, regulating stem elongation and seed germination. The deuterated analogue may offer enhanced metabolic stability for agricultural applications.
Table 1: Physical Properties
| Property | Target Compound | GA3 |
|---|---|---|
| Molecular Weight | ~348.38 (estimated) | 346.379 |
| Hydroxyl Groups | 2 (12,13) | 2 (5,12) |
| Deuterated Substituent | C=CD₂ (6) | None |
CID 101618977
Molecular Formula : C₁₉H₂₄O₅
Key Structural Differences :
- Hydroxyl Groups : Contains a single hydroxyl at position 3 (vs. 12,13-dihydroxy in the target compound).
- Methylidene Group: Non-deuterated methylidene (=CH₂) at position 5.
- Oxo Groups : A single oxo group at position 16 (shared with the target compound).
Predicted Physicochemical Data :
- Collision Cross Section (CCS) :
| Adduct | CCS (Ų) |
|---|---|
| [M+H]⁺ | 175.3 |
| [M-H]⁻ | 175.2 |
FDB013664 (13744-18-8)
IUPAC Name : 11-Methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.1⁵,⁸.0¹,¹⁰.0²,⁸]octadecane-9-carboxylic acid
Key Structural Differences :
- Ring System : Features a pentacyclo[9.3.3.1⁵,⁸.0¹,¹⁰.0²,⁸] framework, differing in bridge connectivity compared to the target compound’s pentacyclo[9.3.2.15,8.01,10.02,8].
- Oxo Group : A 12-oxo substituent (vs. 16-oxo in the target compound).
- Deuteration : Lacks deuterium substitution.
Implications : The altered ring system may reduce steric strain, enhancing thermal stability.
Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-Trimethyl-14-Methylene-14-Oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-Carboxylate
Molecular Formula : C₂₃H₃₄O₃
Key Structural Differences :
- Ring System : A tetracyclic framework (vs. pentacyclic in the target compound).
- Ester Group : Contains an ethyl ester (vs. carboxylic acid in the target compound), reducing acidity and altering solubility.
Functional Comparison : The ester group may enhance lipophilicity, favoring blood-brain barrier penetration in pharmacological contexts.
Biological Activity
The compound (1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is a complex organic molecule belonging to the class of pentacyclic compounds. Its biological activity has garnered interest due to its potential therapeutic applications in various diseases.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This structure features multiple functional groups that may contribute to its biological activity.
Anti-inflammatory Effects
Research has shown that heptadecane derivatives exhibit significant anti-inflammatory properties. A study indicated that heptadecane suppresses age-related increases in pro-inflammatory gene expressions by reducing NF-kB activity and modulating the NIK/IKK and MAPKs pathways in endothelial cells . This suggests that the compound may be effective in managing chronic inflammatory conditions.
Antioxidant Activity
Heptadecane has demonstrated potent antioxidant effects by protecting cells from oxidative stress induced by agents like tert-butylhydroperoxide (t-BHP). In vitro studies revealed that heptadecane reduced reactive species generation and improved cell viability under oxidative stress conditions . This antioxidant capability is crucial for developing therapies aimed at oxidative stress-related diseases.
Anticancer Potential
The anticancer activity of heptadecane derivatives has been explored in various studies. Some derivatives have shown selective cytotoxicity against cancer cell lines such as breast and liver cancer cells . The mechanism involves the induction of apoptosis through caspase activation and modulation of pro-apoptotic gene expression .
Case Study 1: Heptadecane in Renal Disease Models
A study involving aged rats demonstrated that dietary heptadecane could reduce inflammatory markers and improve renal function. The results indicated a significant decrease in NF-kB activation and pro-inflammatory cytokines in kidney tissues after administration of heptadecane .
| Parameter | Control Group | Heptadecane Group |
|---|---|---|
| NF-kB Activity | High | Low |
| Pro-inflammatory Cytokines | Elevated | Reduced |
| Kidney Function Scores | Poor | Improved |
Case Study 2: Anticancer Activity in Breast Cancer Cells
In vitro tests on MCF-7 and T47D breast cancer cells showed that heptadecane significantly reduced cell viability through apoptosis induction. The compound activated caspases and altered the expression of apoptotic genes favorably towards cancer cell death .
| Cell Line | IC50 (µg/ml) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 370 | 69 |
| T47D | 490 | 81 |
Mechanistic Insights
The biological activities of heptadecane are attributed to its ability to modulate key signaling pathways:
- NF-kB Pathway : Heptadecane inhibits NF-kB activation, which is crucial for the expression of various pro-inflammatory genes.
- Apoptotic Pathways : The compound induces apoptosis through caspase activation and modulation of gene expression related to cell survival and death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
